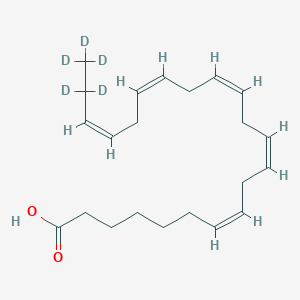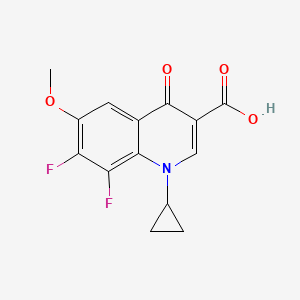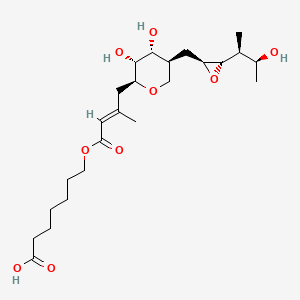
6-Metoxi-3-nitro-2-(trifluorometil)piridina
Descripción general
Descripción
6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol It is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a trifluoromethyl group (-CF3) attached to a pyridine ring
Aplicaciones Científicas De Investigación
6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . Their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may interact with its targets to disrupt essential biological processes in pests, leading to their elimination.
Biochemical Pathways
Given the wide use of tfmp derivatives in the agrochemical industry, it can be inferred that the compound likely interferes with critical biochemical pathways in pests, leading to their eradication .
Result of Action
As a tfmp derivative, it’s likely that the compound exerts its effects at the molecular and cellular levels to disrupt essential biological processes in pests .
Análisis Bioquímico
Biochemical Properties
Cellular Effects
Tfmp derivatives have been observed to have superior pest control properties when compared to traditional phenyl-containing insecticides .
Molecular Mechanism
It is known that the synthesis of pyridalyl, a TFMP derivative, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Temporal Effects in Laboratory Settings
It is known that this compound is air sensitive and should be stored in a cool place, away from strong oxidizing agents .
Metabolic Pathways
It is known that TFMPs are involved in various organic synthesis reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 6-methoxy-2-(trifluoromethyl)pyridine. One common method includes the following steps :
Starting Material: 6-Methoxy-2-(trifluoromethyl)pyridine.
Nitration: The starting material is subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at a controlled temperature.
Isolation: The product is then isolated and purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 6-Methoxy-3-amino-2-(trifluoromethyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2-(trifluoromethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-2-(trifluoromethyl)pyridine: Lacks the methoxy group, which may affect its solubility and reactivity.
6-Methoxy-3-nitropyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and stability, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
6-methoxy-3-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c1-15-5-3-2-4(12(13)14)6(11-5)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMQACOAQFSACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651184 | |
| Record name | 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727993-33-1 | |
| Record name | 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R-exo)-N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-2-pyridinemethanamine](/img/structure/B568827.png)










